molecular formula C16H15N3O3 B2634072 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one CAS No. 1797017-80-1

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one

Cat. No. B2634072
CAS RN: 1797017-80-1
M. Wt: 297.314
InChI Key: WUHKFWRPVDYJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involves the design, synthesis, and evaluation of their anti-tubercular activity . Another example is the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were designed, synthesized, and their biological activities were evaluated .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been found to have significant anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Antimicrobial Activity

The compound has been reported to have antimicrobial properties . Pyrimidine derivatives, such as this compound, are known to exhibit antimicrobial activities .

Antiviral Activity

The compound has been reported to have antiviral properties . Pyrimidine derivatives, such as this compound, are known to exhibit antiviral activities .

Antitumor Activity

The compound has been reported to have antitumor properties . Pyrimidine derivatives, such as this compound, are known to exhibit antitumor activities .

Antibacterial Activity

The compound has been found to have antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Fungicidal Activity

The compound has been found to have fungicidal activity . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2; the spatial configuration of the carbon atoms connected to R 3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Mechanism of Action

properties

IUPAC Name

4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHKFWRPVDYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one

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